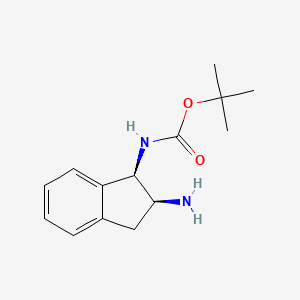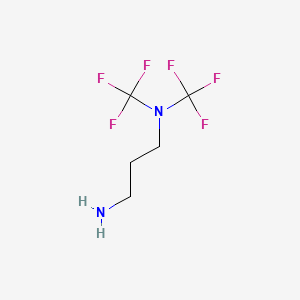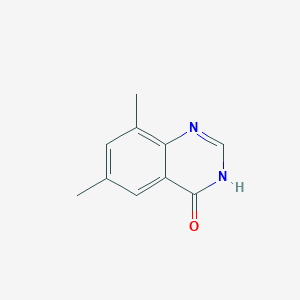![molecular formula C9H12O3 B11761564 4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)
4-Oxospiro[2.5]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a ketone and a carboxylic acid functional group. The spirocyclic structure is a bicyclic system where two rings are connected through a single atom, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[2.5]octane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base such as potassium tert-butoxide . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is cooled and stirred, followed by distillation to remove the solvent and isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound’s purity, which is crucial for its applications in various fields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxospiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of spirocyclic alcohols.
Substitution: Formation of esters and amides.
Applications De Recherche Scientifique
4-Oxospiro[2.5]octane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Oxospiro[2.5]octane-1-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activities. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparaison Avec Des Composés Similaires
4-Oxospiro[2.5]octane-1-carboxylic acid can be compared with other spirocyclic compounds such as:
6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar structure but with an oxygen atom in the ring.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Contains an amine group and a larger ring system.
1-Oxaspiro[4.5]decan-2-one: Features a ketone group in a different ring system.
These compounds share the spirocyclic motif but differ in functional groups and ring sizes, which influence their chemical properties and applications.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
8-oxospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6(9)8(11)12/h6H,1-5H2,(H,11,12) |
Clé InChI |
IHZHIWJUQCRUHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC2C(=O)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


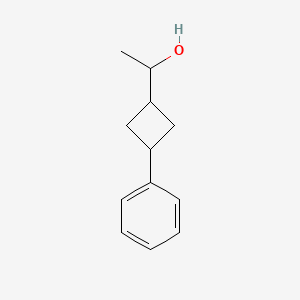
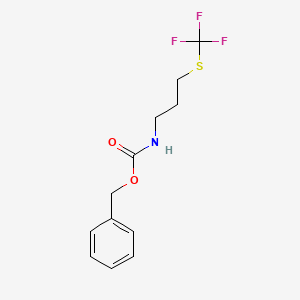
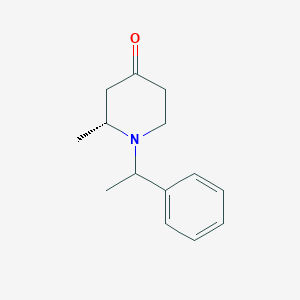
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

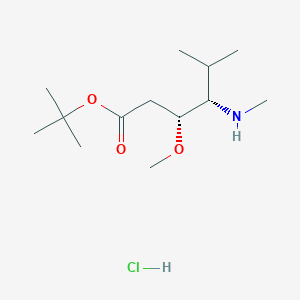
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
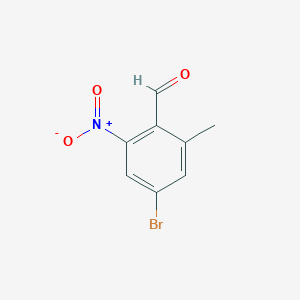

![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
